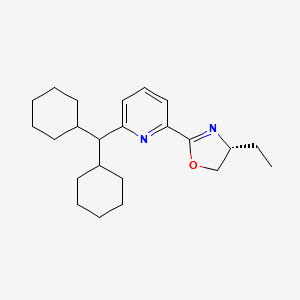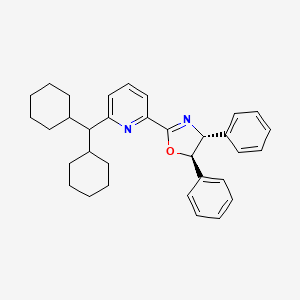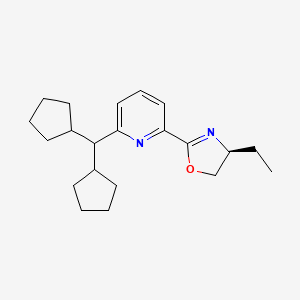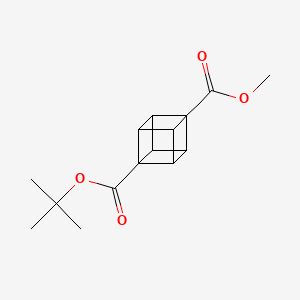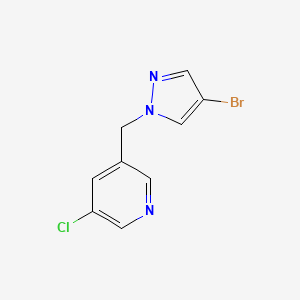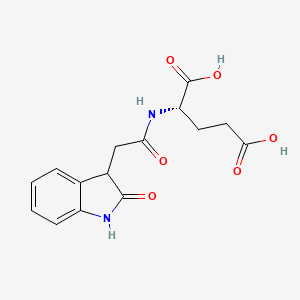![molecular formula C35H29Br B8243283 2-Bromo-9-(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)-9-phenyl-9H-fluorene](/img/structure/B8243283.png)
2-Bromo-9-(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)-9-phenyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-9-(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)-9-phenyl-9H-fluorene is an organic compound that features a complex structure with a bromine atom, a tert-butyl group, and a biphenyl moiety attached to a fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)-9-phenyl-9H-fluorene typically involves multiple steps, starting with the preparation of the biphenyl and fluorene intermediates. One common synthetic route includes the bromination of a biphenyl derivative followed by coupling with a fluorene derivative under specific reaction conditions. The reaction conditions often involve the use of palladium catalysts and appropriate solvents to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)-9-phenyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The biphenyl and fluorene moieties can participate in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction conditions, such as temperature and pressure, are optimized to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
2-Bromo-9-(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)-9-phenyl-9H-fluorene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Material Science: It is employed in the synthesis of advanced materials with specific optical and electronic characteristics.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Catalysis: It serves as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of 2-Bromo-9-(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)-9-phenyl-9H-fluorene involves its interaction with molecular targets through its functional groups. The bromine atom and biphenyl moiety play crucial roles in its reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific application, such as its role in catalysis or its interaction with biological targets in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9-(4,4’-di-tert-butyl-[1,1’-biphenyl]-2-yl)-9H-fluoren-9-ol: This compound has a similar structure but with different substitution patterns on the biphenyl moiety.
tert-Butyl bromide: A simpler compound with a tert-butyl group attached to a bromide substituent.
Uniqueness
2-Bromo-9-(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)-9-phenyl-9H-fluorene is unique due to its combination of a bromine atom, a tert-butyl group, and a biphenyl moiety attached to a fluorene core. This unique structure imparts specific electronic and steric properties that make it valuable in various scientific applications.
Properties
IUPAC Name |
2-bromo-9-[3-(4-tert-butylphenyl)phenyl]-9-phenylfluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29Br/c1-34(2,3)26-18-16-24(17-19-26)25-10-9-13-28(22-25)35(27-11-5-4-6-12-27)32-15-8-7-14-30(32)31-21-20-29(36)23-33(31)35/h4-23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYIHNSLHMPASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C3(C4=CC=CC=C4C5=C3C=C(C=C5)Br)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
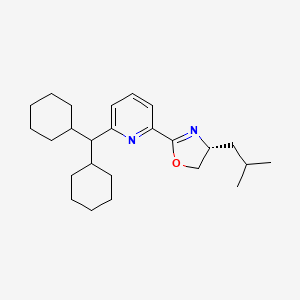
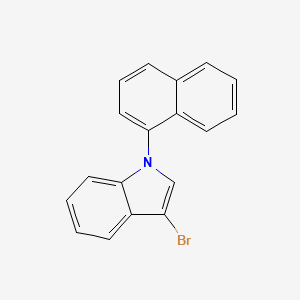
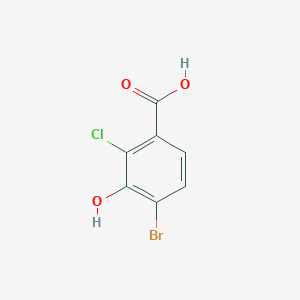
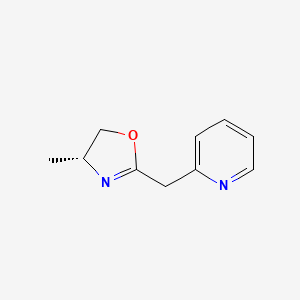
![(3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8243219.png)

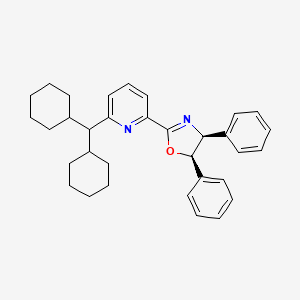
![5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B8243247.png)
